Roxatidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

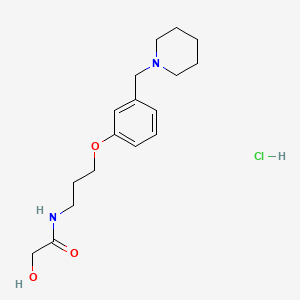

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxy-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.ClH/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCZALPCMCPHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

78273-80-0 (Parent) | |

| Record name | Roxatidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80913548 | |

| Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97900-88-4 | |

| Record name | Roxatidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097900884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-N-(3-{3-[(piperidin-1-yl)methyl]phenoxy}propyl)ethanimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80913548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MN79F61ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Roxatidine Hydrochloride as an H2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) hydrochloride is a potent and selective second-generation histamine (B1213489) H2 receptor antagonist. It is the acetate (B1210297) ester prodrug of roxatidine, which is rapidly converted to its active form in the body. Roxatidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby suppressing gastric acid secretion. This guide provides a detailed examination of the molecular mechanism of action of roxatidine, including its binding kinetics, interaction with the H2 receptor, and the downstream signaling pathways it modulates. Furthermore, this document outlines the key experimental protocols used to characterize the pharmacological profile of roxatidine as an H2 antagonist.

Introduction

Histamine H2 receptor antagonists revolutionized the treatment of acid-peptic disorders. Roxatidine, belonging to the aminoalkylphenoxy series of H2 blockers, emerged as a significant therapeutic agent in this class.[1] Upon oral administration, roxatidine acetate is almost completely absorbed and rapidly hydrolyzed by esterases in the small intestine, plasma, and liver to its active metabolite, roxatidine.[2] This active form is a potent inhibitor of both basal and stimulated gastric acid secretion.[2] This technical guide delves into the core mechanism of action of roxatidine, providing quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support research and drug development efforts in this area.

Molecular Mechanism of Action

The primary mechanism of action of roxatidine is its competitive antagonism of the histamine H2 receptor.[3] H2 receptors are G-protein coupled receptors (GPCRs) located on the basolateral membrane of gastric parietal cells.[4]

Competitive Antagonism at the H2 Receptor

Roxatidine and its active metabolite behave as competitive antagonists at the H2 receptor on guinea-pig parietal cells, with potencies similar to ranitidine.[5] This competitive inhibition means that roxatidine binds reversibly to the H2 receptor at the same site as histamine but does not activate the receptor. By occupying the receptor, roxatidine prevents histamine from binding and initiating the signaling cascade that leads to gastric acid secretion. This action effectively reduces the concentration of histamine available to stimulate the parietal cells.

Downstream Signaling Pathway

The histamine H2 receptor is coupled to a stimulatory G-protein (Gs).[6] When histamine binds to the H2 receptor, it activates the Gs protein. The activated alpha subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase.[6] Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP acts as a second messenger, activating protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell. This proton pump is responsible for the final step in acid secretion, pumping hydrogen ions into the gastric lumen in exchange for potassium ions.

Roxatidine, by blocking the initial binding of histamine to the H2 receptor, prevents the activation of this entire downstream signaling cascade, thus inhibiting gastric acid production.

Quantitative Pharmacological Data

The potency and efficacy of roxatidine as an H2 antagonist have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for roxatidine and provide a comparison with other commonly used H2 antagonists.

Table 1: In Vitro Potency of Roxatidine and Other H2 Antagonists

| Compound | pA2 Value (Adenylate Cyclase Inhibition) | pA2 Value (Acid Production Inhibition) | IC50 (H2 Receptor) |

| Roxatidine | 7.14 ± 0.04[5] | 7.03 ± 0.02[5] | Not explicitly found |

| Roxatidine Acetate | 6.85 ± 0.86[5] | 7.15 ± 0.09[5] | 3.2 µM[3] |

| Ranitidine | 6.92 ± 0.01[5] | 6.83 ± 0.10[5] | Not explicitly found |

| Famotidine | Not explicitly found | Not explicitly found | Not explicitly found |

| Cimetidine | Not explicitly found | Not explicitly found | Not explicitly found |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Comparative Potency of H2 Antagonists

| Compound | Relative Potency (Weight Basis) |

| Famotidine | ~8 times more potent than ranitidine; ~40 times more potent than cimetidine[1] |

| Ranitidine | Potency similar to roxatidine[5] |

| Cimetidine | Less potent than roxatidine, ranitidine, and famotidine |

Experimental Protocols

The characterization of roxatidine's mechanism of action relies on a suite of established experimental protocols. The following sections provide detailed methodologies for key assays.

Radioligand Binding Assay for H2 Receptor Affinity

This assay determines the binding affinity of a compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of roxatidine for the histamine H2 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the H2 receptor (e.g., guinea pig cerebral cortex).

-

Radioligand: [3H]-tiotidine.[7]

-

Unlabeled roxatidine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound in assay buffer.

-

In a reaction tube, add the membrane preparation, a fixed concentration of [3H]-tiotidine, and varying concentrations of unlabeled roxatidine or buffer (for total binding).

-

To determine non-specific binding, add an excess of an unlabeled H2 antagonist (e.g., unlabeled tiotidine) to a separate set of tubes.

-

Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the roxatidine concentration to generate a competition curve.

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cyclic AMP.

Objective: To determine the effect of roxatidine on histamine-stimulated cAMP accumulation in cells expressing the H2 receptor.

Materials:

-

Cell line stably expressing the human H2 receptor (e.g., CHO-K1 cells).[8]

-

Histamine.

-

This compound.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

Procedure:

-

Seed the H2 receptor-expressing cells in a multi-well plate and grow to confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of histamine (typically the EC80 concentration) for a defined period (e.g., 15-30 minutes).

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the roxatidine concentration to generate an inhibition curve.

-

Determine the IC50 value of roxatidine for the inhibition of histamine-stimulated cAMP production.

In Vivo Measurement of Gastric Acid Secretion in the Rat

This in vivo assay directly measures the physiological effect of roxatidine on gastric acid secretion.

Objective: To quantify the inhibitory effect of roxatidine on basal or stimulated gastric acid secretion in an animal model.

Materials:

-

Male Wistar rats.

-

Anesthetic (e.g., urethane).

-

Surgical instruments.

-

Gastric perfusion pump.

-

pH meter and titration equipment.

-

Saline solution (0.9% NaCl).

-

Histamine or other secretagogue.

-

This compound.

Procedure:

-

Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

-

Cannulate the esophagus and the duodenum to isolate the stomach.

-

Perfuse the stomach with saline at a constant rate.

-

Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

-

Measure the volume of the collected effluent and determine its acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.

-

After a basal collection period, administer a secretagogue such as histamine intravenously to stimulate acid secretion.

-

Once a stable stimulated secretion is achieved, administer this compound intravenously or intraduodenally.

-

Continue to collect and analyze the gastric effluent to determine the extent and duration of inhibition of acid secretion.

-

Calculate the acid output (volume × concentration) for each collection period and express the inhibitory effect of roxatidine as a percentage of the stimulated acid output.[11]

Visualizations

Signaling Pathway Diagram

Caption: Histamine H2 Receptor Signaling Pathway and Inhibition by Roxatidine.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a Radioligand Binding Assay to Determine H2 Receptor Affinity.

Experimental Workflow: In Vivo Gastric Acid Secretion

Caption: Workflow for In Vivo Measurement of Gastric Acid Secretion in the Rat.

Conclusion

This compound, through its active metabolite roxatidine, is a potent and selective competitive antagonist of the histamine H2 receptor. Its mechanism of action is well-characterized, involving the blockade of histamine binding to H2 receptors on gastric parietal cells, which in turn inhibits the Gs protein-mediated adenylyl cyclase/cAMP signaling pathway, ultimately leading to a reduction in gastric acid secretion. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and scientists involved in the study of H2 receptor antagonists and the development of novel anti-secretory agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biotransformation of Roxatidine Acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) acetate (B1210297), a histamine (B1213489) H2-receptor antagonist, is a prodrug designed for enhanced oral absorption. Its therapeutic efficacy is dependent on its rapid and extensive conversion to the pharmacologically active metabolite, roxatidine. This technical guide provides an in-depth analysis of this critical biotransformation process. It details the metabolic pathways, enzymatic mediators, and pharmacokinetic profile of the conversion. Furthermore, this document outlines comprehensive experimental protocols for the in vitro and in vivo assessment of this conversion and presents key quantitative data in a structured format. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a clear understanding of the underlying processes.

Introduction

Roxatidine acetate is a second-generation histamine H2-receptor antagonist utilized in the management of peptic ulcer disease and related gastrointestinal disorders. As a prodrug, roxatidine acetate is pharmacologically inactive and requires bioactivation to its active form, roxatidine. This conversion is a critical determinant of the drug's overall clinical efficacy and safety profile. Understanding the nuances of this biotransformation is paramount for drug development professionals and researchers in the fields of pharmacology and gastroenterology.

The conversion of roxatidine acetate to roxatidine is a rapid and efficient process that occurs presystemically. Following oral administration, the prodrug is almost completely absorbed (>95%) and subsequently hydrolyzed to roxatidine.[1][2] This rapid conversion is so extensive that the parent compound, roxatidine acetate, is often undetectable in plasma and urine.[1]

Metabolic Pathway and Enzymology

The primary metabolic pathway for the activation of roxatidine acetate is deacetylation, a hydrolysis reaction that removes the acetyl group from the prodrug molecule to yield the active metabolite, roxatidine.

This biotransformation is primarily mediated by esterase enzymes. These enzymes are ubiquitously present in various biological matrices, ensuring a swift and efficient conversion process. The key locations for this metabolic conversion are the small intestine, the plasma, and the liver.[2] The involvement of these multiple sites contributes to the high conversion rate and the low systemic exposure to the inactive prodrug.

Further metabolism of roxatidine has also been documented. In vivo studies in rats and dogs have identified several urinary metabolites, indicating that after its formation, roxatidine undergoes further biotransformation, including hydroxylation on the piperidine (B6355638) ring.[3]

Signaling Pathway Diagram

Quantitative Data on Bioconversion and Pharmacokinetics

The conversion of roxatidine acetate to roxatidine is a rapid process, leading to the prompt appearance of the active metabolite in the systemic circulation. The pharmacokinetic parameters of roxatidine following the oral administration of roxatidine acetate have been well-characterized in healthy human volunteers.

| Parameter | Value | Reference |

| Bioavailability of Roxatidine Acetate | > 95% | [1] |

| Time to Peak Plasma Concentration (tmax) of Roxatidine | 1-3 hours | [1] |

| Plasma Terminal Half-life of Roxatidine | ~6 hours | [1] |

| Urinary Recovery of Roxatidine | 55-60% of the dose | [1] |

Table 1: Pharmacokinetic Parameters of Roxatidine Following Oral Administration of Roxatidine Acetate in Healthy Volunteers.

Pharmacokinetic studies have demonstrated linear kinetics for roxatidine across a dose range of 25 to 100 mg of roxatidine acetate.[1] Different formulations of roxatidine acetate can influence the rate of absorption, with granulated capsule formulations showing a slower release and a longer tmax compared to powder capsule formulations.[1]

| Formulation | Dose | Cmax (ng/mL) | tmax (hr) | AUC (ng·hr/mL) | Reference |

| Powder Capsule | 75 mg | ~435 | ~1 | ~4363 | [4] |

| Granulated Capsule | 75 mg | ~350 | ~3 | ~4363 | [4] |

| Sustained-Release Capsule (Fasting) | 75 mg | 329.5 ± 83.4 | 2.5 (median) | 2693.4 ± 501.9 | [5] |

| Sustained-Release Capsule (Fed) | 75 mg | 308.2 ± 64.1 | 4.3 (median) | 2831.8 ± 485.1 | [5] |

Table 2: Comparative Pharmacokinetics of Roxatidine with Different Roxatidine Acetate Formulations. (Values are approximate or presented as mean ± SD where available)

Experimental Protocols

In Vitro Hydrolysis of Roxatidine Acetate

This protocol provides a general framework for assessing the in vitro conversion of roxatidine acetate to roxatidine using biological matrices.

Objective: To quantify the rate and extent of roxatidine acetate hydrolysis to roxatidine in human plasma and liver microsomes.

Materials:

-

Roxatidine acetate and roxatidine analytical standards

-

Human plasma (pooled, with anticoagulant)

-

Human liver microsomes

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (for microsomal studies)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of roxatidine acetate and roxatidine in a suitable solvent (e.g., DMSO).

-

Prepare working solutions by diluting the stock solutions in the appropriate buffer.

-

-

Incubation:

-

Plasma Stability:

-

Pre-warm human plasma to 37°C.

-

Spike a known concentration of roxatidine acetate into the plasma.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw aliquots of the plasma mixture.

-

Immediately terminate the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile) and vortexing.

-

-

Liver Microsome Stability:

-

Prepare an incubation mixture containing human liver microsomes, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding roxatidine acetate.

-

Incubate at 37°C with gentle agitation.

-

At specified time points, collect aliquots and stop the reaction with a cold organic solvent.

-

-

-

Sample Processing:

-

Centrifuge the terminated reaction mixtures to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

Analytical Quantification:

Data Analysis:

-

Plot the concentration of roxatidine acetate and the formation of roxatidine over time.

-

Calculate the rate of hydrolysis and the half-life of roxatidine acetate in the respective matrices.

Experimental Workflow for In Vitro Hydrolysis

In Vivo Pharmacokinetic Study

This protocol outlines the key steps for conducting a clinical pharmacokinetic study to evaluate the conversion of roxatidine acetate to roxatidine in human subjects.

Objective: To determine the pharmacokinetic profile of roxatidine following a single oral dose of roxatidine acetate in healthy volunteers.

Study Design:

-

Open-label, single-dose, pharmacokinetic study.

-

Subjects: Healthy adult male and female volunteers.

-

Ethical considerations: The study must be conducted in accordance with the Declaration of Helsinki and approved by an independent ethics committee. All subjects must provide written informed consent.

Procedure:

-

Subject Screening and Enrollment:

-

Screen subjects based on predefined inclusion and exclusion criteria (e.g., age, health status, concurrent medications).

-

-

Drug Administration:

-

Following an overnight fast, administer a single oral dose of roxatidine acetate (e.g., 75 mg) with a standardized volume of water.

-

-

Blood Sampling:

-

Collect venous blood samples into tubes containing an appropriate anticoagulant at predefined time points. A typical sampling schedule would be pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[5]

-

-

Plasma Preparation and Storage:

-

Process the blood samples by centrifugation to separate the plasma.

-

Store the plasma samples at -20°C or lower until analysis.

-

-

Bioanalytical Method:

Pharmacokinetic Analysis:

-

Calculate the key pharmacokinetic parameters for roxatidine, including Cmax, tmax, AUC, and elimination half-life, using non-compartmental analysis.

Logical Relationship Diagram for In Vivo Study

Conclusion

The conversion of the prodrug roxatidine acetate to its active metabolite, roxatidine, is a rapid and efficient process mediated by esterases in the small intestine, plasma, and liver. This biotransformation is fundamental to the drug's therapeutic action. The pharmacokinetic profile of roxatidine following oral administration of the prodrug is well-established, demonstrating rapid absorption and predictable elimination. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals involved in the study of roxatidine acetate and other ester-based prodrugs. A thorough understanding of this conversion process is essential for optimizing drug formulation, predicting clinical outcomes, and ensuring the safe and effective use of this important H2-receptor antagonist.

References

- 1. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of roxatidine acetate hydrochloride. Liberation of deuterium from the piperidine ring during hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. jfda-online.com [jfda-online.com]

An In-depth Technical Guide to the Chemical Synthesis of Roxatidine Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent H2 receptor antagonist. The information presented is collated from key patents and scientific literature, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid in research, development, and manufacturing scale-up.

Core Synthesis Strategy

The synthesis of roxatidine acetate hydrochloride, chemically known as 2-acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide hydrochloride, consistently commences with the starting material m-hydroxybenzaldehyde . The various pathways diverge in the subsequent steps of introducing the aminopropyl side chain and the final acylation to form the active pharmaceutical ingredient. This guide details three prominent synthetic routes, outlining the key intermediates and reaction transformations.

Pathway 1: Synthesis via Direct Condensation with 3-Halopropylamine

This pathway is characterized by the direct condensation of the key intermediate 3-(1-piperidinylmethyl)phenol (B188776) with a 3-halopropylamine, followed by acylation and salt formation.

Experimental Protocols

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate I)

-

Method A: Reductive Amination with Sodium Borohydride (B1222165). In a suitable reaction vessel, m-hydroxybenzaldehyde (70 g) is dissolved in absolute ethanol (B145695) (500 ml) with stirring. The solution is cooled to 5°C, and piperidine (B6355638) (127 ml) is slowly added, maintaining the temperature below 15°C. Sodium borohydride (23.8 g) is then added portion-wise. The reaction mixture is stirred, and upon completion, the solvent is removed under reduced pressure. The residue is worked up with aqueous acid and base to precipitate the product.[1]

-

Method B: Catalytic Hydrogenation. A mixture of 3-hydroxybenzaldehyde (B18108) (15 g) and piperidine (15 ml) in ethanol (500 ml) is hydrogenated over a 10% palladium on carbon catalyst. After the reaction, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.[2]

Step 2: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II)

To a solution of 3-(1-piperidinylmethyl)phenol (60 g) in anhydrous N,N-dimethylformamide (DMF) (350 ml), sodium hydride (5.8 g) and sodium hydroxide (B78521) (170 g) are added. 3-chloropropylamine (B7771022) hydrochloride (51 g) is then introduced, and the mixture is heated to 90-95°C for 2 hours under a nitrogen atmosphere. After cooling, the reaction is quenched with ice water, and the pH is adjusted to facilitate extraction of the product.[1]

Step 3: Synthesis of 2-Chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide (Intermediate III)

The crude 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (50 g) is dissolved in dichloromethane (B109758) (200 ml), and anhydrous potassium carbonate (48.4 g) is added. The mixture is cooled to below 3°C, and chloroacetyl chloride (28.4 g) is added dropwise. The reaction is maintained at 0-5°C for 3 hours. The product is isolated by extraction after an aqueous workup.[1]

Step 4: Synthesis of Roxatidine Acetate Hydrochloride

Intermediate III (50 g) is dissolved in tetrahydrofuran (B95107) (220 ml), and potassium acetate (21.6 g) is added. The mixture is heated to reflux (60-70°C) for 7 hours. After cooling and filtration to remove inorganic salts, a solution of HCl in tetrahydrofuran (3 mol/L) is added to the filtrate to adjust the pH to 5-6, inducing the precipitation of roxatidine acetate hydrochloride as a white solid. The product is then filtered, washed, and dried.[3] A total yield of 68% has been reported for this overall process.[1][3]

Quantitative Data Summary for Pathway 1

| Step | Reactants | Solvent | Temperature | Time | Yield | Purity |

| 1. Synthesis of Intermediate I | m-hydroxybenzaldehyde, piperidine, sodium borohydride | Ethanol | 5-15°C | - | - | - |

| 2. Synthesis of Intermediate II | Intermediate I, 3-chloropropylamine HCl, NaH, NaOH | DMF | 90-95°C | 2 h | - | - |

| 3. Synthesis of Intermediate III | Intermediate II, chloroacetyl chloride, K2CO3 | Dichloromethane | 0-5°C | 3 h | - | - |

| 4. Synthesis of Roxatidine Acetate HCl | Intermediate III, potassium acetate, HCl/THF | Tetrahydrofuran | 60-70°C (reflux) | 7 h | 68% (overall) | 99.4% (HPLC) |

Diagram of Pathway 1

Caption: Synthesis of Roxatidine Acetate HCl via Direct Condensation.

Pathway 2: Synthesis via Phthalimide (B116566) Intermediate

This pathway utilizes N-(3-bromopropyl)phthalimide to introduce the aminopropyl chain, which requires a subsequent deprotection step.

Experimental Protocols

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate I)

This step is carried out as described in Pathway 1.

Step 2: Synthesis of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}phthalimide (Intermediate IV)

Intermediate I is condensed with N-(3-bromopropyl)phthalimide in the presence of a base.

Step 3: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II)

The phthalimide protecting group of Intermediate IV is removed by hydrazine (B178648) hydrolysis to yield Intermediate II.

Step 4: Acylation and Esterification

Intermediate II is then subjected to amidation with hydroxyacetic acid, followed by esterification with acetic anhydride (B1165640) to yield roxatidine acetate.

Step 5: Salt Formation

The roxatidine acetate free base is dissolved in a suitable solvent mixture (e.g., ethanol/isopropyl ether), and the pH is adjusted to 7 with an acidic alcohol to precipitate the hydrochloride salt.[4]

Quantitative Data Summary for Pathway 2

| Step | Reactants | Solvent | Temperature | Time | Yield | Purity |

| 1. Synthesis of Intermediate I | m-hydroxybenzaldehyde, piperidine | - | - | - | - | - |

| 2. Synthesis of Intermediate IV | Intermediate I, N-(3-bromopropyl)phthalimide | - | - | - | - | - |

| 3. Synthesis of Intermediate II | Intermediate IV, hydrazine | - | - | - | - | - |

| 4. Acylation and Esterification | Intermediate II, hydroxyacetic acid, acetic anhydride | - | - | - | - | - |

| 5. Salt Formation | Roxatidine Acetate, acidic alcohol | Ethanol/Isopropyl Ether | 0-50°C | 5-10 h | - | - |

Diagram of Pathway 2

Caption: Synthesis of Roxatidine Acetate HCl via Phthalimide Intermediate.

Pathway 3: Synthesis via Acetoxyacetyl Chloride

This pathway involves the direct acylation of the aminopropyl intermediate with acetoxyacetyl chloride.

Experimental Protocols

Step 1: Synthesis of 3-(1-piperidinylmethyl)phenol (Intermediate I)

This step is carried out as described in Pathway 1.

Step 2: Synthesis of 3-(3-(1-piperidinylmethyl)phenoxy)propylamine (Intermediate II)

This step is carried out as described in Pathway 1.

Step 3: Synthesis of Roxatidine Acetate

Intermediate II is reacted with acetoxyacetyl chloride in a suitable solvent such as toluene, in the presence of a base like triethylamine, at a controlled temperature of 0-10°C.

Step 4: Synthesis of Roxatidine Acetate Hydrochloride

The crude roxatidine acetate is dissolved in a mixture of absolute ethanol and acetone. Dry hydrogen chloride gas is then bubbled through the solution until the pH reaches 5.0-6.0, causing the hydrochloride salt to precipitate. The solid is collected by filtration.

Quantitative Data Summary for Pathway 3

| Step | Reactants | Solvent | Temperature | Time | Yield | Purity |

| 1. Synthesis of Intermediate I | m-hydroxybenzaldehyde, piperidine | - | - | - | - | - |

| 2. Synthesis of Intermediate II | Intermediate I, 3-halopropylamine | - | - | - | - | - |

| 3. Synthesis of Roxatidine Acetate | Intermediate II, acetoxyacetyl chloride, triethylamine | Toluene | 0-10°C | - | - | - |

| 4. Synthesis of Roxatidine Acetate HCl | Roxatidine Acetate, HCl gas | Ethanol/Acetone | - | - | - | - |

Diagram of Pathway 3

Caption: Synthesis of Roxatidine Acetate HCl via Acetoxyacetyl Chloride.

Conclusion

The synthesis of roxatidine acetate hydrochloride can be achieved through several viable pathways, each with its own set of advantages and considerations regarding reagent availability, reaction conditions, and overall yield. The choice of a specific route will depend on factors such as cost, scalability, and desired purity of the final product. This guide provides the foundational information necessary for researchers and developers to make informed decisions and to meticulously plan and execute the synthesis of this important pharmaceutical compound.

References

- 1. Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Eureka | Patsnap [eureka.patsnap.com]

- 2. prepchem.com [prepchem.com]

- 3. CN102993121A - Synthetic method for preparing roxatidine acetate hydrochloride with high purity - Google Patents [patents.google.com]

- 4. CN103058958A - Synthetic method of roxatidine acetate hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Pharmacological and Biochemical Properties of Roxatidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological and biochemical properties of roxatidine (B1205453), a potent and specific histamine (B1213489) H₂ receptor antagonist. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Biochemical Properties and Mechanism of Action

Roxatidine acetate (B1210297) is a pro-drug that is rapidly and almost completely absorbed after oral administration (>95%) and subsequently converted to its active metabolite, roxatidine, by esterases in the small intestine, plasma, and liver.[1] Roxatidine exerts its pharmacological effect as a competitive antagonist of the histamine H₂ receptor located on the basolateral membrane of gastric parietal cells.[2]

The binding of histamine to the H₂ receptor normally initiates a signaling cascade that leads to the secretion of gastric acid. This process involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[3] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately leading to the translocation of H⁺/K⁺-ATPase (the proton pump) to the apical membrane of the parietal cell and subsequent secretion of H⁺ ions into the gastric lumen.[4]

Roxatidine competitively inhibits the binding of histamine to the H₂ receptor, thereby preventing the initiation of this signaling cascade and reducing the secretion of gastric acid.[5] Studies have shown that roxatidine is a potent inhibitor of both basal and stimulated gastric acid secretion.[1] Its potency is reported to be greater than cimetidine (B194882) and comparable to or up to twice as potent as ranitidine (B14927).[2][6]

Signaling Pathway of Histamine H₂ Receptor and Inhibition by Roxatidine

Pharmacological Properties

Pharmacodynamics

The primary pharmacodynamic effect of roxatidine is the dose-dependent inhibition of gastric acid secretion. This leads to an increase in gastric pH. Clinical studies have demonstrated that roxatidine effectively suppresses both basal and food-stimulated acid secretion.[7] A 150 mg dose of roxatidine acetate has been shown to be optimal for suppressing gastric acid secretion, with a single bedtime dose being more effective at inhibiting nocturnal acid secretion than a 75 mg twice-daily regimen.[8] The duration of its effect is approximately 12 hours.[6]

| Pharmacodynamic Parameter | Value | Reference |

| Inhibition of food-stimulated gastric acid secretion (75 mg dose) | 67% | [7] |

| Inhibition of food-stimulated gastric acid secretion (150 mg dose) | 87.6% | [7] |

| ED₅₀ for inhibition of food-stimulated acid secretion | 41 mg | [7] |

| Duration of action on gastric pH | ~12 hours | [6] |

| pA₂ value (isolated guinea pig atrium) | 7.0 | [9] |

| pA₂ value (isolated guinea-pig parietal cells, adenylate cyclase inhibition) | 7.14 ± 0.04 | [10] |

| pA₂ value (isolated guinea-pig parietal cells, ¹⁴C-aminopyrine accumulation) | 7.03 ± 0.02 | [10] |

Pharmacokinetics

Roxatidine acetate is well-absorbed orally and rapidly metabolized to its active form, roxatidine.[11] The pharmacokinetic parameters of roxatidine have been studied in healthy volunteers and various patient populations.[12]

| Pharmacokinetic Parameter | Value (for granulated capsule formulation) | Reference |

| Oral Bioavailability | >95% (as roxatidine acetate) | [1][11] |

| Time to Peak Plasma Concentration (tₘₐₓ) | ~3 hours | [11] |

| Plasma Terminal Half-life (t₁/₂) | ~6 hours | [11] |

| Urinary Excretion (% of dose as roxatidine) | 55-60% | [11] |

| Time to Reach Steady State | By the 4th dose (with repeated daily administration) | [11] |

Clinical Efficacy

Clinical trials have established the efficacy of roxatidine acetate in the treatment of gastric and duodenal ulcers. Its healing rates are comparable to those of other potent H₂ receptor antagonists like ranitidine.[13][14]

| Indication | Dosage Regimen | Duration | Healing Rate | Reference |

| Gastric Ulcer | 75 mg twice daily | 8 weeks | 85.6% | [13] |

| Gastric Ulcer | 150 mg once daily | 6 weeks | 77% | [14] |

| Gastric Ulcer | 150 mg at night | 8 weeks | 86% | [15] |

| Duodenal Ulcer Relapse Prevention | 75 mg at night | 12 months | 65% (relapse-free) | [16] |

| Gastric Ulcer Relapse Prevention | 75 mg at night | 12 months | 68% (relapse-free) | [16] |

Experimental Protocols

Determination of H₂ Receptor Antagonism in Isolated Gastric Glands

This in vitro assay assesses the potency of H₂ receptor antagonists by measuring their ability to inhibit histamine-stimulated acid secretion in isolated gastric glands from rabbits or guinea pigs.

Methodology:

-

Isolation of Gastric Glands: Gastric mucosa is subjected to enzymatic digestion (e.g., with collagenase) to isolate intact gastric glands.

-

Stimulation and Inhibition: The isolated glands are incubated with a radiolabeled weak base, such as [¹⁴C]aminopyrine, in the presence of histamine (agonist) and varying concentrations of the H₂ receptor antagonist (e.g., roxatidine).

-

Measurement of Acid Secretion: The accumulation of [¹⁴C]aminopyrine within the acidic environment of the glands serves as an index of acid secretion. The radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Dose-response curves are generated, and the pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis.[10]

Experimental Workflow for H₂ Receptor Antagonism Assay

Measurement of Intragastric pH in Human Subjects

This clinical pharmacodynamic study evaluates the effect of H₂ receptor antagonists on gastric acidity over a prolonged period.

Methodology:

-

Subject Preparation: Healthy volunteers or patients are enrolled after providing informed consent. They typically undergo a baseline period without the study drug.

-

pH Probe Placement: A pH-sensitive electrode is inserted through the nasal passage and positioned in the stomach. The correct placement is often verified by radiography.[17]

-

Continuous pH Monitoring: The electrode is connected to a portable data logger that records gastric pH continuously, often for 24 hours.[18]

-

Drug Administration: The H₂ receptor antagonist (e.g., roxatidine acetate) or placebo is administered at a specified time.

-

Data Collection and Analysis: pH data is collected throughout the monitoring period. Key parameters analyzed include the percentage of time gastric pH is above certain thresholds (e.g., pH 3 or 4), mean 24-hour gastric pH, and nocturnal acid breakthrough.[6]

Experimental Workflow for Continuous Intragastric pH Monitoring

Safety and Tolerability

Roxatidine acetate is generally well-tolerated in clinical trials.[8] It does not exhibit the antiandrogenic effects or interference with hepatic drug metabolism that have been associated with cimetidine.[1]

Conclusion

Roxatidine is a well-characterized histamine H₂ receptor antagonist with a favorable pharmacokinetic and pharmacodynamic profile. Its potent and sustained inhibition of gastric acid secretion translates into effective healing of peptic ulcers. The data presented in this guide underscore its utility as a therapeutic agent and provide a solid foundation for further research and development in the field of gastric acid-related disorders.

References

- 1. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 4. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The pharmacodynamics and pharmacokinetics of multiple doses of the new H2-receptor antagonist, roxatidine acetate, in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of food-stimulated acid secretion (intragastric titration) by roxatidine acetate. Dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical characteristics of roxatidine acetate: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of a new histamine H2-receptor antagonist, Z-300, on gastric secretion and gastro-duodenal lesions in rats: comparison with roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of roxatidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic characteristics of roxatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of roxatidine acetate and ranitidine in gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A multicenter, randomized, double-blind comparison of roxatidine with ranitidine in the treatment of patients with uncomplicated benign gastric ulcer disease. The Multicenter Roxatidine Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A comparison of roxatidine acetate 150 mg once daily and 75 mg twice daily in gastric ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roxatidine acetate as maintenance treatment for patients with peptic ulcer disease. The European Cooperative Roxatidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 24-hour recording of intragastric pH in clinical trials: preconditions, methodology, and standardization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Continuous intragastric pH monitoring: a real progress in the assessment of antisecretory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Structural Evolution of Roxatidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Roxatidine (B1205453) is a potent and selective second-generation histamine (B1213489) H₂ receptor antagonist developed for the treatment of acid-peptic disorders. This document provides an in-depth technical overview of the discovery, structural development, and mechanism of action of roxatidine. It details the synthetic pathways, key structure-activity relationships (SAR), and the experimental protocols utilized in its evaluation. Notably, roxatidine exhibits a unique mucosal protective effect through the stimulation of mucin synthesis, a property not shared by all H₂ antagonists. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate a comprehensive understanding for drug development professionals.

Introduction: The Dawn of H₂ Receptor Antagonism

The development of histamine H₂ receptor antagonists in the mid-20th century revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease (GERD). Sir James Black's pioneering work, which distinguished between histamine H₁ and H₂ receptors, laid the foundation for targeted drug design against gastric acid secretion. This research led to the first generation of H₂ blockers, such as cimetidine (B194882), which validated the therapeutic concept but also presented challenges, including drug interactions and side effects. This spurred the development of second-generation antagonists with improved potency, selectivity, and safety profiles. Roxatidine emerged from this next wave of innovation, offering effective acid suppression with a distinct structural backbone and additional mucosal protective properties.[1]

Roxatidine acetate (B1210297) hydrochloride, the commercially available form, is a prodrug that is rapidly and almost completely absorbed orally (>95%) and converted by esterases in the small intestine, plasma, and liver to its active metabolite, roxatidine.[2] It is used for treating gastric and duodenal ulcers, Zollinger-Ellison syndrome, and gastritis.[2]

Structural Development and Synthesis

The development of roxatidine represents a strategic departure from the imidazole (B134444) ring structure of cimetidine or the furan (B31954) ring of ranitidine (B14927). Roxatidine is classified as an aminoalkylphenoxy derivative, which contributes to its distinct pharmacological profile.[1]

Structure-Activity Relationship (SAR)

The chemical architecture of roxatidine was optimized to balance H₂ receptor antagonism with favorable pharmacokinetic properties and a unique secondary mechanism of action.

-

Core Structure : Unlike earlier H₂ antagonists, roxatidine is built on a phenoxypropylamine scaffold. This modification was crucial in moving away from the imidazole ring, which was associated with cimetidine's inhibition of cytochrome P-450 enzymes.

-

Flexible Chain : Studies on structural analogues have revealed that the length of the flexible propyl chain between the phenoxy ring and the terminal acetamide (B32628) group is critical for its biological activity.[3] Altering this chain length leads to a loss of activity.

-

Piperidine (B6355638) Group : The piperidinylmethyl group at the meta-position of the aromatic ring is essential for its H₂ receptor antagonistic activity.

-

Mucin Synthesis Stimulation : A key differentiator for roxatidine is its ability to stimulate gastric mucin synthesis, contributing to mucosal protection. This effect is structurally specific and not directly related to its H₂ receptor antagonism.[3] It is dependent on the precise arrangement of the flexible chain and the aromatic ring system. Other H₂ antagonists like cimetidine and ranitidine do not share this property.[3]

Synthesis of Roxatidine Acetate Hydrochloride

The synthesis of roxatidine acetate hydrochloride is a multi-step process, typically starting from m-hydroxybenzaldehyde. Several synthetic routes have been patented, with a common pathway outlined below.

Caption: Generalized Synthetic Pathway for Roxatidine Acetate HCl.

Mechanism of Action

Roxatidine functions primarily as a competitive inhibitor of histamine at the H₂ receptors located on the basolateral membrane of gastric parietal cells.[4] This blockade initiates a cascade of events leading to reduced gastric acid secretion.

-

H₂ Receptor Blockade : Histamine released from enterochromaffin-like (ECL) cells normally binds to H₂ receptors, which are G-protein coupled receptors (GPCRs).

-

Inhibition of Adenylate Cyclase : Activation of the H₂ receptor stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Downregulation of Proton Pump : cAMP activates protein kinase A (PKA), which phosphorylates proteins involved in the activation of the H⁺/K⁺-ATPase (the proton pump).

-

Reduced Acid Secretion : By blocking the initial histamine binding, roxatidine prevents this signaling cascade, thereby reducing the translocation and activity of the proton pump at the apical membrane and decreasing the secretion of H⁺ ions into the gastric lumen.[4]

This competitive antagonism is effective against both basal and meal-stimulated acid secretion.[4]

Caption: Signaling Pathway of H2 Receptor Antagonism by Roxatidine.

Quantitative Data

Roxatidine's potency is comparable to that of ranitidine and significantly greater than cimetidine. The active metabolite, roxatidine, demonstrates competitive antagonism at the H₂ receptor.

Table 1: Pharmacokinetic Properties of Roxatidine Acetate

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | >95% (oral) | [2] |

| Metabolism | Rapidly hydrolyzed to active roxatidine | [2] |

| Protein Binding | 5-7% | [2] |

| Elimination Half-life | 5-7 hours | [2] |

| Excretion | Primarily renal |[2] |

Table 2: Comparative Potency of H₂ Receptor Antagonists

| Compound | pA₂ Value (Guinea Pig Atrium) | pA₂ Value (Isolated Parietal Cells) | Potency vs. Ranitidine | Potency vs. Cimetidine |

|---|---|---|---|---|

| Roxatidine | 7.0 | 7.03 ± 0.02 | Comparable / Up to 2x | More potent |

| Roxatidine Acetate | N/A | 7.15 ± 0.09 | Comparable | More potent |

| Ranitidine | N/A | 6.83 ± 0.10 | - | ~5-10x |

| Cimetidine | N/A | N/A | ~0.1-0.2x | - |

(pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher values indicate greater potency.)[3][5][6]

Experimental Protocols

The development and validation of roxatidine involved a series of standardized in vitro and in vivo experiments.

General Synthesis of Roxatidine Acetate Hydrochloride

This protocol is a generalized representation based on published patents.

-

Step 1: Reductive Amination. m-Hydroxybenzaldehyde and piperidine (molar ratio 1:1 to 1:3) are dissolved in methanol. Sodium borohydride (B1222165) (NaBH₄) is added portion-wise while maintaining the temperature below 20°C. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up with acid-base extraction to yield 3-(piperidinylmethyl)phenol.

-

Step 2: Etherification. The product from Step 1 is dissolved in a high-boiling solvent like DMF with a strong base (e.g., NaH). A 3-halopropylamine derivative (e.g., N-(3-bromopropyl)phthalimide or 3-chloropropylamine (B7771022) hydrochloride) is added, and the mixture is heated (e.g., 90-95°C) to form the ether linkage. If a phthalimide-protected amine is used, a subsequent deprotection step with hydrazine (B178648) is required to yield 3-(3-(piperidinylmethyl)phenoxy)propylamine.

-

Step 3: Amidation. The resulting amine is dissolved in a suitable solvent (e.g., dichloromethane). In the presence of a base (e.g., triethylamine (B128534) or potassium carbonate), an acylating agent such as acetoxyacetyl chloride or chloroacetyl chloride is added dropwise at low temperature (0-5°C). If chloroacetyl chloride is used, a subsequent reaction with a source of acetate (e.g., potassium acetate) is needed.

-

Step 4: Salt Formation. The final product, roxatidine acetate, is dissolved in a solvent mixture like ethanol/acetone. Dry hydrogen chloride (HCl) gas or a solution of HCl in a solvent is introduced to precipitate the final product, roxatidine acetate hydrochloride, which is then filtered, washed, and dried.

In Vitro H₂ Receptor Antagonist Assay (Parietal Cell Adenylate Cyclase)

This assay determines the potency of antagonists by measuring the inhibition of histamine-stimulated cAMP production.

-

Parietal Cell Isolation: Parietal cells are isolated and enriched from guinea pig gastric mucosa using collagenase digestion and centrifugal elutriation.

-

Adenylate Cyclase Assay: Cell membranes are prepared and incubated with ATP, an ATP-regenerating system, and varying concentrations of histamine (agonist) in the presence and absence of different concentrations of roxatidine.

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive protein binding assay or ELISA.

-

Data Analysis: Concentration-response curves for histamine are generated at each concentration of roxatidine. The data is transformed into a Schild plot to determine the pA₂ value, which quantifies the antagonist's potency. A pA₂ value is derived from the x-intercept of the regression line of log(dose ratio - 1) versus log(antagonist concentration).[3]

In Vivo Gastric Acid Secretion Model (Pylorus-Ligated Rat)

This model assesses the antisecretory effect of a compound in vivo.

-

Animal Preparation: Male Wistar rats are fasted for 24-48 hours with free access to water.

-

Drug Administration: Roxatidine or a vehicle control is administered orally or intraduodenally.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pylorus (the junction between the stomach and small intestine) is ligated with a suture to allow gastric secretions to accumulate. The abdominal wall is then closed.

-

Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the gastric contents are collected.

-

Analysis: The volume of the gastric juice is measured. The sample is centrifuged, and the supernatant is titrated with 0.1 N NaOH to a pH of 7.0 to determine the total acid output. The percentage inhibition of acid secretion compared to the control group is calculated.

Caption: Experimental Workflow for In Vitro Potency Determination.

Conclusion

The development of roxatidine marks a significant advancement in the field of H₂ receptor antagonists. Its unique aminoalkylphenoxy structure confers a potent and selective inhibitory effect on gastric acid secretion, comparable to other leading compounds of its generation, while avoiding the drug interaction pitfalls of earlier agents like cimetidine. The discovery of its independent mucosal protective mechanism, mediated through the stimulation of mucin synthesis, provides an additional therapeutic benefit. The detailed synthetic routes and robust experimental validation have established roxatidine as an effective and well-tolerated agent in the management of acid-related gastrointestinal disorders, underscoring the value of continued innovation in structure-based drug design.

References

- 1. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxatidine acetate. A review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic potential in peptic ulcer disease and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacology of histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of a new histamine H2-receptor antagonist, Z-300, on gastric secretion and gastro-duodenal lesions in rats: comparison with roxatidine [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of roxatidine acetate. Evidence from pharmacodynamic and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Roxatidine Acetate Hydrochloride in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of roxatidine (B1205453) acetate (B1210297) hydrochloride, a histamine (B1213489) H2-receptor antagonist, in various laboratory solvents. The information presented herein is crucial for the development of analytical methods, formulation studies, and ensuring the integrity of research findings. This document summarizes key quantitative data, details experimental protocols for stability testing, and provides visual representations of experimental workflows. It is important to note that the available data primarily pertains to roxatidine acetate hydrochloride , the prodrug of roxatidine.

Solubility Profile

Roxatidine acetate hydrochloride exhibits solubility in a range of common laboratory solvents. The quantitative solubility data is summarized in the table below. This information is essential for preparing stock solutions and conducting various in vitro and in vivo studies.

| Solvent | Solubility (mg/mL) | Reference |

| Dimethyl Sulfoxide (DMSO) | ~78 | [1][2] |

| Water | ~77 | [1] |

| Ethanol | ~12 | [1][2] |

Note: It is recommended to use freshly prepared aqueous solutions, as storage for more than one day is not advised[1]. For DMSO solutions, it is noted that hygroscopic DMSO can significantly impact solubility, and the use of newly opened DMSO is recommended[3][4].

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that can affect its potency, purity, and safety. Roxatidine acetate hydrochloride is stable as a crystalline solid when stored under appropriate conditions.

Storage Conditions: As a solid, roxatidine acetate hydrochloride is stable for at least four years when stored at -20°C[1].

Stability in Solution: A forced degradation study was conducted to evaluate the stability of roxatidine acetate in various stress conditions. The study concluded that the drug is stable under the tested acidic, alkaline, neutral, oxidative, and photolytic environments[5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating experimental findings. This section outlines the protocols for solubility and stability testing of roxatidine acetate hydrochloride.

Solubility Determination

A common method for determining the solubility of a compound involves the shake-flask method.

Protocol:

-

Preparation: An excess amount of roxatidine acetate hydrochloride is added to a known volume of the selected solvent (e.g., 0.1 N HCl, pH 4.6 acetate buffer, pH 6.8 phosphate (B84403) buffer) in a sealed container[5].

-

Equilibration: The mixture is agitated, typically by shaking, at a constant temperature for a defined period (e.g., 48 hours) to ensure equilibrium is reached[5].

-

Sample Collection and Preparation: An aliquot of the supernatant is withdrawn and filtered to remove any undissolved solid[5].

-

Analysis: The concentration of roxatidine acetate hydrochloride in the filtrate is determined using a suitable analytical technique, such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC)[5]. The absorbance is measured in the range of 200-400 nm, and calculations for solubility are performed[5].

Stability Testing (Forced Degradation Studies)

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of a drug substance. These studies are essential for developing stability-indicating analytical methods.

General Protocol for Forced Degradation: A stock solution of roxatidine acetate (e.g., 100 µg/mL) is prepared[5]. This stock solution is then subjected to various stress conditions as detailed below.

a) Acid Hydrolysis:

-

To 10 mL of the stock solution (100 µg/mL), add 10 mL of 0.1 M HCl to obtain a final concentration of 50 µg/mL[5].

-

Reflux the solution at 70°-80°C for 2 hours[5].

-

After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

b) Alkaline Hydrolysis:

-

To 10 mL of the stock solution (100 µg/mL), add 10 mL of 0.1 M NaOH to obtain a final concentration of 50 µg/mL[5].

-

Reflux the solution at 70°-80°C for 2 hours[5].

-

After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

c) Neutral Hydrolysis:

-

To 10 mL of the stock solution (100 µg/mL), add 10 mL of HPLC grade distilled water to obtain a final concentration of 50 µg/mL[5].

-

Reflux the solution at 70°-80°C for 2 hours[5].

-

After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

d) Oxidative Degradation:

-

To 10 mL of the stock solution (100 µg/mL), add 10 mL of 10% hydrogen peroxide (H₂O₂) solution to obtain a final concentration of 50 µg/mL[5].

-

Reflux the solution at 70°-80°C for 2 hours[5].

-

After cooling, inject a 20 µL aliquot into the HPLC system for analysis[5].

e) Photodegradation:

-

Expose a stock solution of roxatidine acetate (50 µg/mL) to direct sunlight for 1 hour[5].

-

Inject a 20 µL aliquot into the HPLC system for analysis[5].

Analytical Method for Stability Samples (HPLC):

-

Column: Reverse-phase C18 column (e.g., 4.6 µm, 250 mm Thermo Scientific BDS C18 with 5 µm particle size)[5].

-

Mobile Phase: A mixture of 1 M ammonium (B1175870) acetate buffer (pH 7.5) and methanol (B129727) (76:24 v/v)[5].

-

Flow Rate: 1 mL/min[5].

-

Detection: UV detection at 254 nm[5].

-

Retention Time: Approximately 12.92 min[5].

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

References

An In-Depth Technical Guide to the Molecular Structure Analysis of Roxatidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure of roxatidine (B1205453) acetate (B1210297) hydrochloride, a potent and selective H2-receptor antagonist. The following sections detail its physicochemical properties, advanced spectroscopic data, and mechanism of action, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

Roxatidine acetate hydrochloride is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Roxatidine Acetate Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₄・HCl | [1][2] |

| Molecular Weight | 384.9 g/mol | [1][2] |

| CAS Number | 93793-83-0 | [3] |

| Melting Point | 145-146 °C | [3] |

| Solubility | Soluble in water and DMSO. Sparingly soluble in ethanol. | [4] |

| UV/Vis λmax | 223, 277 nm | [4] |

Spectroscopic Analysis

The molecular structure of roxatidine acetate hydrochloride has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR studies have been instrumental in the complete assignment of the proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) resonances of roxatidine acetate hydrochloride in different solvents.[5]

Experimental Protocol: NMR Spectroscopy

A detailed experimental protocol for the NMR analysis of roxatidine acetate hydrochloride, based on the work by Mathias et al., is outlined below.[5]

Workflow for NMR Analysis of Roxatidine Acetate Hydrochloride

References

The In Vitro Effect of Roxatidine on Histamine-Induced Gastric Acid Secretion: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of roxatidine (B1205453), a competitive histamine (B1213489) H2 receptor antagonist, on histamine-induced gastric acid secretion. This document outlines the core mechanism of action, details the experimental protocols used for its characterization, presents collated quantitative data from key studies, and visualizes the associated biochemical and experimental workflows.

Executive Summary

Roxatidine is a potent and specific antagonist of the histamine H2 receptor, a key component in the stimulation of gastric acid secretion from parietal cells. In vitro studies, primarily utilizing isolated guinea-pig parietal cells, have been instrumental in elucidating its mechanism and potency. These studies consistently demonstrate that roxatidine acts as a competitive antagonist to histamine, shifting the histamine concentration-response curve to the right without affecting the maximum response. The primary method for quantifying this effect is the [¹⁴C]-aminopyrine uptake assay, which serves as a reliable index of acid production in isolated parietal cells. Quantitative analysis reveals that roxatidine's potency is comparable to that of ranitidine (B14927), another well-established H2 receptor antagonist.

Mechanism of Action: Competitive Antagonism at the H2 Receptor

Histamine is a primary secretagogue that stimulates gastric acid secretion by binding to H2 receptors on the basolateral membrane of parietal cells. This interaction initiates a G-protein-coupled signaling cascade.

Roxatidine exerts its inhibitory effect by competing with histamine for binding at the H2 receptor.[1] As a competitive antagonist, roxatidine binds reversibly to the receptor without activating it, thereby preventing histamine from initiating the downstream signaling required for acid secretion.[1] The surmountable nature of this antagonism is a hallmark of its mechanism, meaning that the inhibitory effect of roxatidine can be overcome by increasing concentrations of the agonist, histamine.

Signaling Pathway of Histamine-Induced Acid Secretion

The binding of histamine to the H2 receptor activates a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream protein targets, culminating in the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively pumping H⁺ ions into the gastric lumen. Roxatidine blocks the initial step of this cascade.

Quantitative Data Summary

The potency of roxatidine as a competitive H2 receptor antagonist has been quantified in vitro through Schild plot analysis, yielding pA2 values. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a direct measure of the antagonist's affinity for the receptor.

Studies on isolated guinea-pig parietal cells have provided the following pA2 values for roxatidine and its prodrug, roxatidine acetate (B1210297), in comparison to ranitidine.

| Compound | Assay | pA2 Value (Mean ± SEM) | Reference |

| Roxatidine | Inhibition of Histamine-Stimulated Acid Production ([¹⁴C]-Aminopyrine Accumulation) | 7.03 ± 0.02 | [2] |

| Roxatidine Acetate | Inhibition of Histamine-Stimulated Acid Production ([¹⁴C]-Aminopyrine Accumulation) | 7.15 ± 0.09 | [2] |

| Ranitidine | Inhibition of Histamine-Stimulated Acid Production ([¹⁴C]-Aminopyrine Accumulation) | 6.83 ± 0.10 | [2] |

| Roxatidine | Inhibition of Histamine-Stimulated Adenylate Cyclase | 7.14 ± 0.04 | [2] |

| Roxatidine Acetate | Inhibition of Histamine-Stimulated Adenylate Cyclase | 6.85 ± 0.86 | [2] |

| Ranitidine | Inhibition of Histamine-Stimulated Adenylate Cyclase | 6.92 ± 0.01 | [2] |

These data indicate that roxatidine and its active metabolite possess a potency similar to that of ranitidine in blocking the histamine H2 receptors on guinea-pig parietal cells.[2] The slopes of the Schild plots for roxatidine were not significantly different from unity, which is characteristic of a simple competitive antagonism.[2]

Experimental Protocols

The primary in vitro model for studying the direct effects of secretagogues and their inhibitors on gastric acid secretion involves the use of isolated parietal cells. The key procedures are the isolation of these cells and the subsequent measurement of acid secretion.

Isolation of Guinea-Pig Gastric Parietal Cells

This protocol is a synthesized methodology based on common practices described in the literature.[3]

-

Tissue Preparation: A guinea pig is euthanized, and the stomach is promptly removed and placed in an ice-cold buffer solution. The fundic mucosa is carefully dissected from the underlying muscle layers.

-

Enzymatic Digestion: The mucosal tissue is minced into small fragments and subjected to sequential enzymatic digestion. A common approach involves incubation with a crude collagenase solution (e.g., Type I, ~1 mg/mL) in a buffered medium (e.g., Eagle's MEM) with gentle agitation at 37°C.

-

Cell Dissociation: During digestion, the tissue is periodically subjected to gentle mechanical dissociation by pipetting to release individual cells and gastric glands.

-

Filtration and Washing: The resulting cell suspension is filtered through a nylon mesh to remove undigested tissue fragments. The filtrate is then washed multiple times by centrifugation and resuspension in fresh buffer to remove enzymes and cellular debris.

-

Parietal Cell Enrichment (Optional): To increase the purity of the parietal cell population, the cell suspension can be subjected to density gradient centrifugation (e.g., using Percoll) or elutriation. Parietal cells, being larger and denser than other gastric mucosal cells, can be effectively separated.

-

Viability Assessment: Cell viability is assessed using a method such as trypan blue exclusion. A viable cell count is performed using a hemocytometer.

[¹⁴C]-Aminopyrine Uptake Assay for Acid Secretion

This assay provides an indirect but reliable measure of acid production. [¹⁴C]-aminopyrine is a weak base that is uncharged at neutral pH, allowing it to freely cross cell membranes. In acidic compartments, such as the canaliculi of stimulated parietal cells, it becomes protonated and trapped. The amount of accumulated radioactivity is therefore proportional to the degree of acid secretion.

-

Cell Incubation: Isolated parietal cells are suspended in a buffered incubation medium (e.g., Krebs-Ringer-HEPES) containing glucose.

-

Addition of Reagents:

-

[¹⁴C]-aminopyrine is added to all samples at a known concentration.

-

Histamine (agonist) is added at various concentrations to generate a dose-response curve.

-

Roxatidine (antagonist) is added at various concentrations to the appropriate samples, typically with a pre-incubation period before the addition of histamine.

-

-

Stimulation: The cell suspensions are incubated at 37°C for a defined period (e.g., 20-40 minutes) to allow for stimulation and aminopyrine (B3395922) accumulation.[4]

-

Separation: The incubation is terminated by rapidly separating the cells from the medium. This is typically achieved by centrifuging the samples through a layer of silicone oil, which pellets the cells while leaving the aqueous medium above.

-

Quantification: The cell pellets are lysed, and the radioactivity is measured using a liquid scintillation counter. The amount of [¹⁴C]-aminopyrine accumulated is calculated and normalized to the cell number or protein content.

Logical Relationship: Schild Analysis

The competitive nature of roxatidine's antagonism is confirmed through Schild plot analysis. This analysis examines the relationship between the concentration of the antagonist and the degree to which it shifts the agonist's dose-response curve.

Conclusion

In vitro studies using isolated guinea-pig parietal cells and the [¹⁴C]-aminopyrine uptake assay provide a robust framework for characterizing H2 receptor antagonists. The data conclusively demonstrate that roxatidine functions as a competitive antagonist at the histamine H2 receptor. Its potency, as defined by a pA2 value of approximately 7.0-7.1, is comparable to that of ranitidine. These findings at the cellular level provide the fundamental pharmacological basis for roxatidine's clinical efficacy in reducing gastric acid secretion.

References

- 1. Roxatidine acetate | C19H28N2O4 | CID 5105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ebm-journal.org [ebm-journal.org]

- 3. Isolation of parietal cells from guinea-pig gastric mucosa and the immunological characterization of their antigenic structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Inflammatory Potential of Roxatidine

For Researchers, Scientists, and Drug Development Professionals

Abstract